molecular formula C23H27N3O2 B4696940 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide

Cat. No. B4696940
M. Wt: 377.5 g/mol
InChI Key: OKUSPJPENKRUTK-UHFFFAOYSA-N
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Description

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BIIB and belongs to the class of oxadiazole derivatives. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of BIIB is not yet fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and pain perception. Additionally, it has been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
BIIB has been shown to exhibit various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and the reduction of oxidative stress. It has also been shown to reduce pain perception in animal models of arthritis and neuropathic pain. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIIB for lab experiments is its relatively simple synthesis method. Additionally, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of BIIB is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of BIIB, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects. Furthermore, the development of new synthesis methods for BIIB may lead to the production of more potent analogs with improved properties.

Scientific Research Applications

BIIB has been the subject of numerous scientific research studies due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, it has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-methyl-N-(2-methylpropyl)-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17(2)16-26(3)23(27)14-13-21-24-25-22(28-21)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUSPJPENKRUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)CCC1=NN=C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide
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3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-isobutyl-N-methylpropanamide

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